

Essential Safety Protocols for Handling SARS-CoV-2 Laboratory Materials

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	SARS-CoV-2-IN-81	
Cat. No.:	B12375346	Get Quote

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with laboratory materials containing Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). Adherence to these protocols is vital for minimizing exposure risk and ensuring a safe laboratory environment. All procedures should be performed based on a site-specific and activity-specific risk assessment.[1][2][3]

Biosafety Level Recommendations

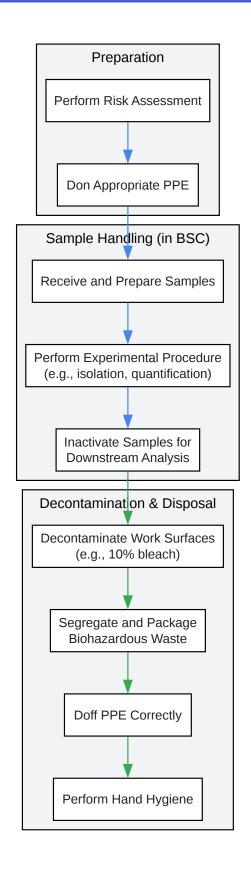
The appropriate biosafety level (BSL) is determined by the nature of the work being conducted. A risk assessment should be performed to identify and mitigate potential hazards.[1][2] While the NIH has advised that Institutional Biosafety Committees (IBCs) can consider SARS-CoV-2 as a Risk Group 2 (RG2) agent for risk assessments, more stringent containment is required for activities with a higher risk of aerosol generation or exposure to high viral concentrations.[4]

Type of Laboratory Work	Recommended Biosafety Level (BSL)	Key Considerations
Non-propagative diagnostic work (e.g., NAAT, sequencing)	BSL-2	Work should be performed in a certified Class II Biosafety Cabinet (BSC).[5][6]
Work with full-length genomic RNA	BSL-2	Standard Precautions should be strictly followed.[6]
Activities with high concentrations of live virus (e.g., virus isolation, propagation, concentration)	BSL-3	Requires specialized laboratory design, equipment, and practices to ensure containment.[6][7]
Work with inactivated SARS- CoV-2 materials	BSL-2	Follow procedures for handling recombinant DNA, including the use of a BSC or PCR isolation workstation to prevent aerosol spread.[8]

Personal Protective Equipment (PPE)

The proper selection and use of PPE are critical to protecting laboratory personnel.[9] All personnel must be trained on the correct procedures for donning, doffing, and disposing of PPE.[9]

PPE Component	Specification	Purpose
Respirator	NIOSH-approved N95 or higher	Protects against inhalation of infectious aerosols.[10][11] Must be fit-tested.
Eye Protection	Goggles or face shield covering front and sides of the face	Protects mucous membranes of the eyes from splashes and sprays.[3][12]
Gloves	Two pairs of non-sterile, disposable nitrile gloves	Provides a barrier against contact with infectious materials. Double-gloving is recommended.
Gown	Disposable, solid-front, protective laboratory gown	Protects skin and clothing from contamination.
Body Covering	Tyvek full-body suit (for BSL-3)	Recommended for procedures with a high risk of aerosol generation.[7]


Operational and Disposal Plans

A comprehensive plan for laboratory operations and waste disposal is mandatory to prevent the spread of SARS-CoV-2.

Experimental Workflow for Handling Infectious Samples

The following diagram outlines the standard workflow for handling potentially infectious SARS-CoV-2 samples within a BSL-2 or BSL-3 laboratory.

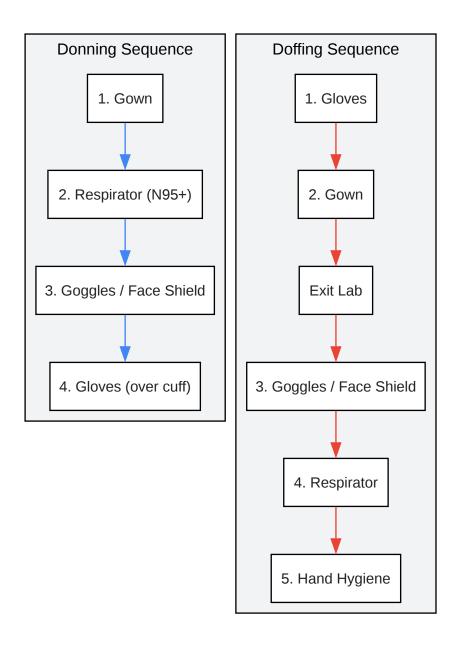

Click to download full resolution via product page

Figure 1. Standard workflow for handling infectious SARS-CoV-2 samples.

Donning and Doffing of Personal Protective Equipment

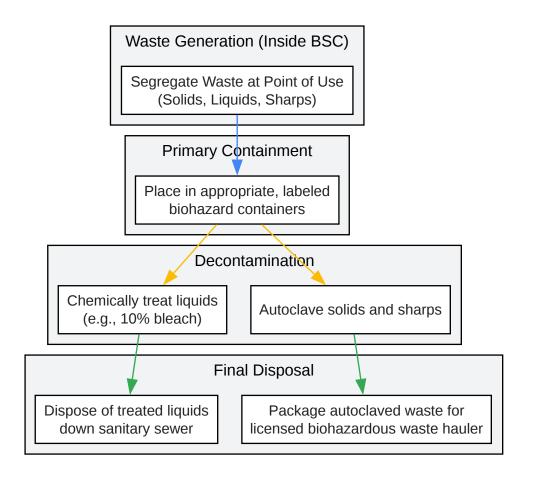
The sequence of putting on and taking off PPE is critical to prevent self-contamination.

Click to download full resolution via product page

Figure 2. Recommended sequence for donning and doffing PPE.

Waste Disposal Plan

All waste generated from work with SARS-CoV-2 must be treated as biohazardous.[1][2] Proper segregation, decontamination, and disposal are essential to protect laboratory


personnel, waste management staff, and the public.[13]

Waste Type	Container	Decontamination Method	Final Disposal
Solid Waste (PPE, plastics, swabs)	Double-lined, red biohazard bags within a lidded container.[8]	Autoclave sterilization is integral to deactivating pathogens.[13]	As regulated medical waste, often via high-temperature incineration.[14]
Liquid Waste (cell culture media)	Leak-proof, closed container	Treat with a final concentration of 10% bleach for at least 30 minutes.[8]	May be disposed of down the drain after effective chemical decontamination.[8]
Sharps (needles, serological pipettes)	Puncture-resistant sharps container with a biohazard symbol	Autoclave sterilization.	As regulated medical waste.

Biohazardous Waste Disposal Pathway

The following diagram illustrates the logical flow for the safe disposal of SARS-CoV-2 contaminated materials.

Click to download full resolution via product page

Figure 3. Disposal pathway for SARS-CoV-2 contaminated laboratory waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 11/18/2020: Lab Advisory: Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [cdc.gov]
- 2. Waste Management Guidance for SARS-CoV-2 Point-of-Care Testing [lai.memberclicks.net]
- 3. researchgate.net [researchgate.net]

- 4. Biosafety Considerations for Research Involving SARS-CoV-2 Office of Science Policy [osp.od.nih.gov]
- 5. Biosafety and biosecurity aspects of SARS-CoV-2 | Bureau Biosecurity [bureaubiosecurity.nl]
- 6. labconco.com [labconco.com]
- 7. consteril.com [consteril.com]
- 8. Biosafety Guidance for Inactivated SARS-CoV-2 | Office of Research [bu.edu]
- 9. osha.gov [osha.gov]
- 10. Personal Protective Equipment and COVID-19: A Review for Surgeons PMC [pmc.ncbi.nlm.nih.gov]
- 11. Infection Control Guidance: SARS-CoV-2 | COVID-19 | CDC [cdc.gov]
- 12. Protective measures for COVID-19 for healthcare providers and laboratory personnel -PMC [pmc.ncbi.nlm.nih.gov]
- 13. tomy.amuzainc.com [tomy.amuzainc.com]
- 14. How to Dispose of Medical Waste Caused by COVID-19? A Case Study of China PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Essential Safety Protocols for Handling SARS-CoV-2 Laboratory Materials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12375346#personal-protective-equipment-for-handling-sars-cov-2-in-81]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Safety Operating Guide

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com